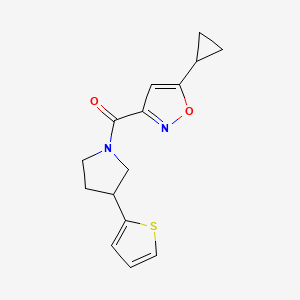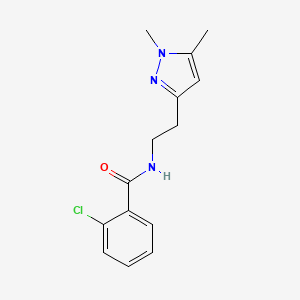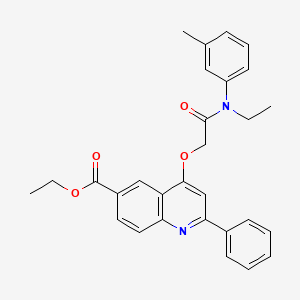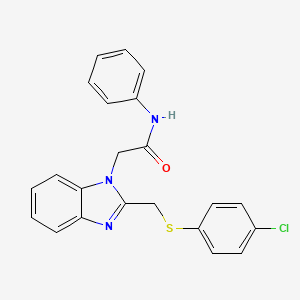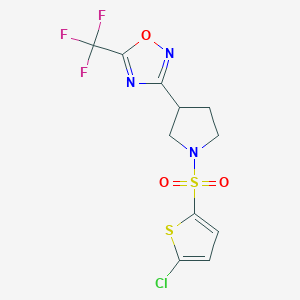
1-(6-((2-((2-bromophenyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)-N-methyl-1H-imidazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound appears to contain several functional groups and rings, including a bromophenyl group, an amino group, a thioether linkage, a pyridazine ring, an imidazole ring, and a carboxamide group . These groups are common in many pharmaceutical compounds due to their varied medicinal applications .
Molecular Structure Analysis
The compound contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, similar compounds often undergo reactions involving C–C bond cleavage, oxidative amidation, and Cu-catalyzed aerobic oxidative C N coupling .Applications De Recherche Scientifique
Antibacterial Activity
Pyrazolines, including our compound, have demonstrated antibacterial properties . Researchers have explored their potential as agents against bacterial infections. The compound’s mechanism of action may involve disrupting bacterial cell membranes or interfering with essential metabolic pathways.
Antifungal Potential
Pyrazolines have also shown antifungal activity . Investigating this compound’s efficacy against fungal pathogens could lead to novel antifungal drugs. Understanding its mode of action and specificity is crucial for therapeutic development.
Anti-Inflammatory Properties
Inflammation plays a central role in various diseases. Pyrazolines have been investigated as potential anti-inflammatory agents . Understanding their impact on inflammatory pathways and cytokine regulation could lead to therapeutic interventions.
Antioxidant Capacity
Oxidative stress contributes to cellular damage and disease progression. Pyrazolines, including our compound, have antioxidant properties . Researchers can explore its ability to scavenge free radicals and protect cells from oxidative damage.
Neuroprotective Effects
Considering the compound’s structure, it may interact with neural receptors or enzymes. Investigating its impact on neurotransmission, neuroprotection, or neurodegenerative diseases (such as Alzheimer’s or Parkinson’s) could be promising.
These applications highlight the compound’s potential in various fields, but further research is needed to fully understand its mechanisms and optimize its use. Keep in mind that this is not an exhaustive list, and additional investigations may reveal more applications. 🌟
Propriétés
IUPAC Name |
1-[6-[2-(2-bromoanilino)-2-oxoethyl]sulfanylpyridazin-3-yl]-N-methylimidazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrN6O2S/c1-19-17(26)13-8-24(10-20-13)14-6-7-16(23-22-14)27-9-15(25)21-12-5-3-2-4-11(12)18/h2-8,10H,9H2,1H3,(H,19,26)(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGJDKJYVYMDWOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CN(C=N1)C2=NN=C(C=C2)SCC(=O)NC3=CC=CC=C3Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrN6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

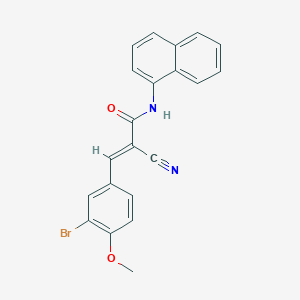
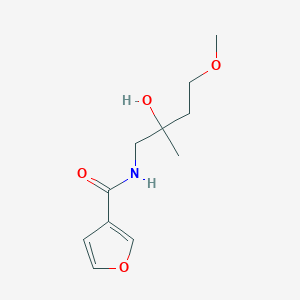
![3-Methoxy-N-methyl-N-[[1-[6-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl]methyl]pyrazin-2-amine](/img/structure/B2674922.png)
![2-[(1R,3R,4S)-2-(9H-Fluoren-9-ylmethoxycarbonyl)-2-azabicyclo[2.2.1]heptan-3-yl]acetic acid](/img/structure/B2674925.png)
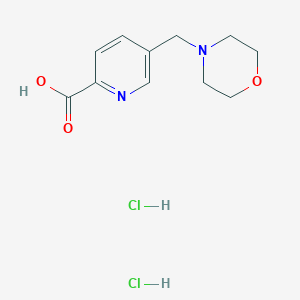
![5-[(2,5-Dichlorophenyl)methyl]-2-imino-1,3-thiazolidin-4-one](/img/structure/B2674927.png)
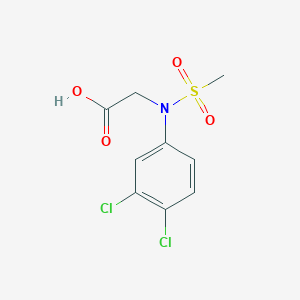
![3-[4,8-dimethyl-2-oxo-7-(2H-tetrazol-5-ylmethoxy)-1-benzopyran-3-yl]propanoic acid ethyl ester](/img/structure/B2674929.png)
